molecular formula C18H34CaN2O10 B565455 Pantothenic Acid-[13C3,15N] Hemicalcium Salt CAS No. 356786-94-2

Pantothenic Acid-[13C3,15N] Hemicalcium Salt

Cat. No. B565455
CAS RN: 356786-94-2
M. Wt: 486.492
InChI Key: WIWQIMNDNVAWQN-DXAJRXMUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pantothenic Acid-[13C3,15N] Hemicalcium Salt, also known as β-Alanine-1,2,3-13C3-15N, is a stable isotope labelled form of Pantothenic Acid . It is an essential water-soluble B vitamin that functions as the obligate precursor of coenzyme A (CoA) .


Molecular Structure Analysis

The molecular formula of this compound is 2 13C3 C6 H16 15N O5 . Ca . The molecular weight is 484.47 .

Scientific Research Applications

Quantitative Analysis in Food and Biological Materials

Pantothenic acid-[13C3,15N] hemicalcium salt is used in a stable isotope dilution assay for the quantification of pantothenic acid in various materials. This method, involving liquid chromatography-tandem mass spectrometry, allows for the accurate determination of pantothenic acid in complex matrices like food and biological samples. The technique is notably faster and simpler than traditional methods, such as microbiological or gas chromatographic assays (Rychlik, 2003).

Role in Biosynthesis and Oxidation of Fatty Acids

Pantothenic acid is integral to the biosynthesis of coenzyme A (CoA) and 4′-phosphopantetheine, both of which are crucial in the biosynthesis and oxidation of fatty acids. The calcium salt form of pantothenic acid, including its isotopically labeled forms, is used in scientific studies to understand and manipulate these biochemical pathways (Shibata & Fukuwatari, 2012).

Antimicrobial Drug Target Research

Pantothenic acid and its analogues have been studied for their potential as antimicrobial agents. By inhibiting the utilization of pantothenic acid, these compounds show promise in treating infections caused by various microorganisms. This research validates the use of pantothenic acid and its derivatives, including isotopically labeled forms, as novel targets in antimicrobial drug development (Spry, Kirk, & Saliba, 2008).

Application in Cosmetic and Pharmaceutical Preparations

Isotopically labeled pantothenic acid salts are employed in the study of cosmetic and pharmaceutical products. They facilitate the analysis of these compounds in various preparations, helping to understand their behavior and interactions in complex formulations (Wang & Tseng, 2001).

Biomedical Applications

The compound has been explored in the context of biomedical applications, such as its incorporation into silk fibroin nanofibers for skin care and medical use. This research illustrates the potential of pantothenic acid derivatives in developing advanced biomedical materials (Fan et al., 2014).

properties

IUPAC Name

calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5.Ca/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;+2/p-1/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRRAEDIIGNDNU-OGFXRTJISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)[C@@H](C(=O)NCCC(=O)[O-])O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16CaNO5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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